molecular formula C11H9ClO3 B2962797 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 428504-19-2

3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B2962797
CAS No.: 428504-19-2
M. Wt: 224.64
InChI Key: GZMMTXTYVLJLFM-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a benzaldehyde derivative with a chloro substituent at position 3, a methoxy group at position 5, and a propargyloxy (prop-2-yn-1-yloxy) group at position 4. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing hybrid molecules for antiviral applications . The propargyloxy group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), facilitating the creation of triazole-linked pharmacophores . Its structural features—electron-withdrawing (Cl) and electron-donating (OCH₃) groups—create a polarized aromatic system, influencing reactivity and binding interactions in biological targets.

Properties

IUPAC Name

3-chloro-5-methoxy-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMMTXTYVLJLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-chloro-5-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro and methoxy substituents can influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares substituents at positions 3, 4, and 5 of the benzaldehyde core for the target compound and analogs:

Compound Name Position 3 Position 4 Position 5 Key Applications/Properties References
3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde Cl Propargyloxy (C≡CH₂-O-) OCH₃ Antiviral hybrids via click chemistry
3-Chloro-5-methoxy-4-(4-nitrobenzyloxy)benzaldehyde (Cpd 46) Cl 4-Nitrobenzyloxy (NO₂-C₆H₄-CH₂-O-) OCH₃ STAT3/STAT1 inhibition (colitis models)
3-Allyl-4-(4-chlorobenzyloxy)-5-ethoxybenzaldehyde Allyl (CH₂CH=CH₂) 4-Chlorobenzyloxy (Cl-C₆H₄-CH₂-O-) OCH₂CH₃ Synthetic intermediate; steric effects
3-Chloro-5-methoxy-4-(thiazol-4-ylmethoxy)benzaldehyde Cl Thiazolylmethoxy (C₃H₂NS-CH₂-O-) OCH₃ Building block for heterocyclic drugs
3-Chloro-5-methoxy-4-(isopropyloxy)benzaldehyde Cl Isopropyloxy ((CH₃)₂CH-O-) OCH₃ Lipophilicity modulation

Electronic and Steric Effects

  • Propargyloxy vs.
  • Thiazolylmethoxy vs.
  • Isopropyloxy vs.

Physicochemical Properties

  • Solubility : The nitro group in Cpd 46 increases polarity but may reduce aqueous solubility due to crystallinity. The propargyloxy group offers moderate lipophilicity, balancing membrane permeability and solubility .

Biological Activity

3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS No. 428504-19-2) is an organic compound with a unique structure that imparts various biological activities, making it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzaldehyde functional group, a chloro substituent, a methoxy group, and a prop-2-yn-1-yloxy moiety. Its molecular formula is C₁₁H₉ClO₃, with a molecular weight of approximately 224.64 g/mol. The presence of these functional groups contributes to its reactivity and potential biological effects.

Synthesis

The synthesis of 3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves several organic reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions. These methods allow chemists to incorporate this compound into complex organic structures, which may exhibit enhanced biological activities.

Anticancer Properties

Research indicates that derivatives of 3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit the growth of cancer cells in vitro, suggesting their potential as anticancer agents. The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups enhances its antibacterial potency compared to compounds with electron-withdrawing groups.

Compound Activity MIC (µg/mL)
3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehydeAntibacterial6.25 - 25
Ciprofloxacin (control)Antibacterial1

Fluorescent Probes for Imaging

In addition to its therapeutic potential, researchers have developed fluorescent derivatives of this compound for cellular imaging applications. By conjugating it with fluorophores, these probes can visualize specific cellular components or processes, aiding in biological research.

Case Studies

  • Cytotoxicity Assay : A study assessed the cytotoxic effects of synthesized derivatives on human cancer cell lines using MTT assays. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as lead compounds in anticancer drug development.
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various analogs against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to controls, reinforcing the compound's potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 3-Chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde?

A common method involves alkylation of a hydroxybenzaldehyde precursor with propargyl bromide under basic conditions. For example, 4-hydroxybenzaldehyde derivatives react with propargyl bromide in DMF at 80°C for 12 hours, yielding the propargyloxy-substituted aldehyde . Optimization may include solvent-free conditions to reduce side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., aromatic protons, methoxy, and aldehyde signals) .
  • IR spectroscopy : To identify functional groups like the aldehyde (ν C=O ~1700 cm⁻¹) and propargyl ether (ν C≡C ~2100 cm⁻¹) .
  • Mass spectrometry : For molecular ion validation (e.g., ESI-MS m/z 227.95 matches the exact mass of C11H9ClO3) .

Q. How is crystallographic data for this compound refined?

Use SHELXL for small-molecule refinement, which handles anisotropic displacement parameters and resolves electron density ambiguities. Visualization tools like ORTEP-3 or WinGX aid in interpreting thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can reaction yields be improved during propargyloxy group introduction?

  • Solvent optimization : DMF or acetonitrile at elevated temperatures (80–100°C) enhances reactivity .
  • Catalyst selection : K2CO3 or Cs2CO3 as a base improves nucleophilic substitution efficiency .
  • Post-functionalization : The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition) for downstream applications .

Q. What strategies resolve contradictions in crystallographic data interpretation?

  • Twinned data refinement : SHELXL’s twin-law detection is critical for high-symmetry space groups .
  • Hydrogen bonding analysis : Compare geometric parameters (e.g., C=O···H interactions) with literature values to validate packing models .

Q. How does this compound contribute to structure-activity relationship (SAR) studies in drug discovery?

The aldehyde and propargyl groups serve as handles for derivatization. For example:

  • Antitubercular activity : The compound’s acryloyl derivative (e.g., IMB-T5297) showed inhibition of Mycobacterium tuberculosis shikimate kinase (MtSK), with IC50 values validated via enzyme assays .
  • Computational docking : Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like MtSK, guiding further modifications .

Q. How do substituents influence the compound’s reactivity in multicomponent reactions?

  • Electron-withdrawing groups (e.g., Cl, aldehyde) activate the benzaldehyde core for nucleophilic attacks, as seen in Groebke–Blackburn–Bienaymé (GBB) reactions .
  • Steric effects : The propargyloxy group’s linear geometry minimizes steric hindrance, enabling regioselective cycloadditions .

Methodological Notes

  • Synthetic Challenges : Low yields (e.g., 47% in pyrrolone derivatives ) may arise from competing side reactions; TLC monitoring is recommended.
  • Data Validation : Cross-reference crystallographic data (e.g., CIF files) with computational models (Mercury, GaussView) to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.